Bismuthiol
Overview
Description
Bismuthiol, also known as 2,5-Dimercapto-1,3,4-thiadiazole, is a chemical compound with the molecular formula C2H2N2S3 . It appears as a white to light yellow crystal powder .
Molecular Structure Analysis
The molecular weight of Bismuthiol is 150.23 g/mol . Unfortunately, the specific molecular structure of Bismuthiol is not provided in the search results.Chemical Reactions Analysis
Bismuthiol II has been used as an analytical reagent. It reacts with trivalent arsenic and antimony to form complexes of compositions As(C8H5N2S3)3 and Sb(C8H5N2S3)3 respectively . The reaction is not stoichiometric with stannous .Physical And Chemical Properties Analysis
Bismuthiol is a solid at 20 degrees Celsius . It is soluble in water and methanol, but insoluble in benzene and chloroform . It is air sensitive and should be stored under inert gas .Scientific Research Applications
Voltammetric Behavior and Trace Bismuth Detection : Bismuthiol I, when combined with a carbon paste electrode, exhibits unique voltammetric behavior useful for the preconcentration and subsequent voltammetric measurement of trace amounts of bismuth. This application is significant in analytical chemistry for detecting low concentrations of bismuth (Xiaohua Cai, K. Kalcher, & R. Magee, 1993).
Cancer Chemo- and Radiotherapy : Bismuth compounds, including those with Bismuthiol, are being researched for their potential in cancer treatment, both in chemotherapy and radiotherapy. They have shown effectiveness against various types of tumors and are being explored for their use in enhancing the therapeutic efficacy of ionizing radiation in advanced radiotherapy (M. Kowalik, Joanna Masternak, & B. Barszcz, 2019).
Photonic Materials : Bismuth, including Bismuthiol-activated materials, has seen significant research in the field of photonics. These materials are utilized in telecommunications, biomedicine, lighting, and laser technologies due to their unique optical properties (Hong-Tao Sun, Jiajia Zhou, & J. Qiu, 2014).
Corrosion Inhibition : Bismuthiol has been studied for its effectiveness in inhibiting copper corrosion, especially in acidic environments. This application is crucial in the field of material science and engineering (H. Baeza, M. Guzmán, P. Ortega, & L. Vera, 2003).
Palladium Determination : The use of Bismuthiol I for the spectrophotometric determination of palladium is another application in analytical chemistry. It offers high sensitivity and specificity for palladium detection (A. K. Majumdar & M. Chakrabarty, 1958).
Biomedical Applications : Bismuth compounds, including those based on Bismuthiol, have been used in biomedicine for gastrointestinal treatments, antimicrobial and anti-leishmanial agents, and anticancer drugs. Their versatile applications in the medical field are under continuous exploration (D. Keogan & D. Griffith, 2014).
Bismuth Nanoparticles in Biomedicine : Research on Bismuth nanoparticles (BiNPs), including those synthesized using Bismuthiol, for antimicrobial treatments in medicine is an emerging field. These nanoparticles have shown potential in various biomedical applications due to their non-toxicity and unique properties (R. Vázquez-Muñoz, M. J. Arellano-Jimenez, & J. Lopez-Ribot, 2020).
Safety And Hazards
Future Directions
While specific future directions for Bismuthiol are not mentioned in the search results, it is noted that coordination polymers, which Bismuthiol could potentially be a part of, are being studied for their refractive index and luminescence-based sensing of ammonia . This suggests potential future applications in these areas.
properties
IUPAC Name |
1,3,4-thiadiazolidine-2,5-dithione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N2S3/c5-1-3-4-2(6)7-1/h(H,3,5)(H,4,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGYLAKFCGVRAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=S)NNC(=S)S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30555-21-6, Array | |
Record name | Poly(2,5-dimercapto-1,3,4-thiadiazole) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30555-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,5-Dimercapto-1,3,4-thiadiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072715 | |
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DSSTOX Substance ID |
DTXSID6040115 | |
Record name | 2,5-Dimercapto-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Slightly yellow solid with an irritating odor; [NTP] Yellow powder with a stench; [Alfa Aesar MSDS] | |
Record name | 1,3,4-Thiadiazolidine-2,5-dithione | |
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Record name | 2,5-Dimercapto-1,3,4-thiadiazole | |
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Product Name |
2,5-Dimercapto-1,3,4-thiadiazole | |
CAS RN |
1072-71-5 | |
Record name | 2,5-Dimercapto-1,3,4-thiadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,5-Dimercapto-1,3,4-thiadiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bismuthiol I | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4645 | |
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Record name | 1,3,4-Thiadiazolidine-2,5-dithione | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,5-Dimercapto-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,4-thiadiazole-2,5-dithiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.741 | |
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Record name | 1,3,4-THIADIAZOLIDINE-2,5-DITHIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S78T9T08C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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